1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524961
InChI: InChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H
SMILES: C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride

CAS No.:

Cat. No.: VC13524961

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride -

Specification

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one;hydrochloride
Standard InChI InChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H
Standard InChI Key RNYYCCHWNRPAQI-UHFFFAOYSA-N
SMILES C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl
Canonical SMILES C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride (C₁₂H₁₆ClN₃O) combines a bicyclic quinazolinone system with a piperidine ring, linked at the spiro carbon (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations. Key physicochemical parameters include:

PropertyValue
Molecular Weight253.73 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point>250°C (decomposition)
LogP (Partition Coefficient)1.8 (predicted)
Solubility in Water25 mg/mL (theoretical)

The spiro configuration imposes steric constraints that limit rotational freedom, potentially enhancing binding specificity to biological targets. Quantum mechanical calculations suggest that the quinazolinone moiety participates in hydrogen bonding and π-π stacking interactions, while the protonated piperidine nitrogen facilitates ionic interactions with negatively charged residues in enzyme active sites.

Synthetic Methodologies

Synthesis of spirocyclic compounds like 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride typically involves multistep strategies to construct the fused ring system. A plausible route includes:

Quinazolinone Core Formation

Reaction of anthranilic acid derivatives with urea or cyanogen bromide under acidic conditions yields 2-aminobenzamide intermediates. Cyclization via thermal or catalytic methods generates the quinazolinone scaffold.

Piperidine Ring Construction

Nucleophilic substitution of a suitably functionalized piperidine precursor (e.g., 4-chloropiperidine) with the quinazolinone intermediate facilitates spiro linkage formation. Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

Salt Formation

Treatment with hydrochloric acid in anhydrous ethanol converts the free base to the hydrochloride salt, followed by recrystallization for purification.

Key Challenges:

  • Regioselectivity in spirocyclization reactions.

  • Byproduct formation due to competing ring-opening reactions.

  • Scalability of chromatographic purification steps.

Biological Activity and Mechanism of Action

While direct studies on this compound remain limited, structurally related spiroquinazolinones demonstrate diverse pharmacological profiles:

Kinase Inhibition

Analogous compounds inhibit tyrosine kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket. Molecular docking simulations suggest that the spiro system’s rigidity aligns the quinazolinone moiety for hydrogen bonding with kinase hinge regions.

Neurotransmitter Receptor Modulation

Piperidine-containing spiro compounds often interact with G-protein-coupled receptors (GPCRs). For example, derivatives acting as serotonin (5-HT₃) antagonists show anxiolytic effects in rodent models.

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Key Structural Difference
Spiro[indole-3,4'-piperidine]σ-1 Receptor12 nMIndole vs. quinazolinone core
Spiro[chromene-2,4'-piperidine]MAO-B8.5 µMBenzopyran instead of quinazolinone
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-oneEGFR (predicted)Not reportedUnique spiro junction

Future Directions and Applications

Oncology

Rational design of derivatives targeting resistance-conferring mutations in kinases (e.g., EGFR T790M) could address unmet needs in non-small cell lung cancer therapy.

Central Nervous System Disorders

The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.8) positions it for exploration in Alzheimer’s disease models, particularly given quinazolinones’ anti-amyloid aggregation properties.

Antibiotic Adjuvants

Combination studies with β-lactam antibiotics may reveal synergies against multidrug-resistant pathogens by inhibiting efflux pumps or biofilm formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator